molecular formula C13H20N2O4 B12893978 Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate CAS No. 143469-08-3

Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate

Cat. No.: B12893978
CAS No.: 143469-08-3
M. Wt: 268.31 g/mol
InChI Key: LPUAJXUXXREMBA-UHFFFAOYSA-N
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Description

Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate typically involves the following steps:

Industrial Production Methods

Industrial production of Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate involves its interaction with specific molecular targets in the body. The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate is unique due to its specific structure, which combines the isoxazole ring with a hexanoate ester and an amide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

143469-08-3

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate

InChI

InChI=1S/C13H20N2O4/c1-3-18-12(16)7-5-4-6-8-14-13(17)11-9-15-19-10(11)2/h9H,3-8H2,1-2H3,(H,14,17)

InChI Key

LPUAJXUXXREMBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCNC(=O)C1=C(ON=C1)C

Origin of Product

United States

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